molecular formula C21H21N3O4S B5054396 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide

2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide

Katalognummer B5054396
Molekulargewicht: 411.5 g/mol
InChI-Schlüssel: ZWJFCZXKKIAQFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide, also known as ESI-09, is a small molecule inhibitor that has been studied extensively in recent years. This compound has shown promise in a variety of scientific research applications, particularly in the field of neuroscience. In

Wirkmechanismus

2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide inhibits the activity of RhoA by binding to a specific site on the protein. This binding prevents RhoA from interacting with its downstream effectors, which in turn reduces neuronal excitability and inhibits the onset of seizures.
Biochemical and Physiological Effects:
In addition to its effects on neuronal excitability, 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to reduce inflammation in animal models of multiple sclerosis. 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide has also been shown to promote axonal regeneration in the spinal cord following injury.

Vorteile Und Einschränkungen Für Laborexperimente

2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and is commercially available from several sources. In addition, 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide has been shown to have good bioavailability and can be administered orally or intraperitoneally. However, there are also some limitations to the use of 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide in lab experiments. For example, this compound has a relatively short half-life in vivo, which can make it difficult to maintain therapeutic levels over an extended period of time.

Zukünftige Richtungen

There are several future directions for research on 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide. One potential area of focus is the development of more potent and selective inhibitors of RhoA. Another area of interest is the use of 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide in combination with other drugs for the treatment of epilepsy and other neurological disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide and to identify potential new applications for this compound in the field of neuroscience.

Synthesemethoden

The synthesis of 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide involves a multi-step process that begins with the reaction of 4-ethoxyaniline with 4-nitrobenzenesulfonyl chloride to yield 4-ethoxy-N-(4-nitrophenyl)benzenesulfonamide. This compound is then reduced to 4-ethoxy-N-(4-aminophenyl)benzenesulfonamide, which is further reacted with 3-pyridinecarboxaldehyde to yield 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide.

Wissenschaftliche Forschungsanwendungen

2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide has been studied extensively in the field of neuroscience, particularly in the context of epilepsy and other neurological disorders. This compound has been shown to inhibit the activity of the small GTPase RhoA, which is involved in the regulation of neuronal excitability. By inhibiting RhoA, 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide has been shown to reduce seizure activity in animal models of epilepsy.

Eigenschaften

IUPAC Name

2-[(4-ethoxyphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-2-28-17-9-11-18(12-10-17)29(26,27)24-20-8-4-3-7-19(20)21(25)23-15-16-6-5-13-22-14-16/h3-14,24H,2,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJFCZXKKIAQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.